molecular formula C8H16O3 B6155008 2,2-dimethyl-3-(propan-2-yloxy)propanoic acid CAS No. 1402431-38-2

2,2-dimethyl-3-(propan-2-yloxy)propanoic acid

Cat. No.: B6155008
CAS No.: 1402431-38-2
M. Wt: 160.21 g/mol
InChI Key: VSHOTYZJXRJBOA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(propan-2-yloxy)propanoic acid is a branched-chain propanoic acid derivative characterized by:

  • A carboxylic acid group at position 1.
  • Two methyl groups at position 2 (2,2-dimethyl substitution).
  • An isopropoxy (propan-2-yloxy) group at position 3.

Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.20 g/mol.

Properties

CAS No.

1402431-38-2

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2,2-dimethyl-3-propan-2-yloxypropanoic acid

InChI

InChI=1S/C8H16O3/c1-6(2)11-5-8(3,4)7(9)10/h6H,5H2,1-4H3,(H,9,10)

InChI Key

VSHOTYZJXRJBOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(C)(C)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-(propan-2-yloxy)propanoic acid can be achieved through several methods. One common approach involves the esterification of 2,2-dimethylpropanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the alkylation of 2,2-dimethylpropanoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. This reaction is usually conducted in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3-(propan-2-yloxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The propan-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-dimethyl-3-(propan-2-yloxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-(propan-2-yloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural differences among propanoic acid derivatives:

Table 1: Structural Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source (Evidence)
2,2-Dimethyl-3-(propan-2-yloxy)propanoic acid 2,2-dimethyl, 3-isopropoxy C₈H₁₄O₃ 158.20 Ether, carboxylic acid Target compound
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 3,5-dichloro-4-hydroxyphenyl C₉H₈Cl₂O₃ 235.07 Chloro, hydroxyl, carboxylic acid
3-(2-Methoxyphenyl)propanoic acid 2-methoxyphenyl C₁₀H₁₂O₃ 180.20 Methoxy, carboxylic acid
(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid 2-amino, 3,4-dimethoxyphenyl, 2-methyl C₁₂H₁₇NO₄ 239.27 Amino, dimethoxy, carboxylic acid
2,2-Dimethyl-3-(naphthalen-2-yl)propanoic acid 2,2-dimethyl, 3-naphthyl C₁₅H₁₆O₂ 228.29 Naphthyl, carboxylic acid
3-Phenyl-2-azidopropanoic acid 3-phenyl, 2-azido C₉H₉N₃O₂ 191.19 Azido, phenyl, carboxylic acid

Key Observations :

  • Chlorinated Phenyl Derivatives (): The presence of chlorine and hydroxyl groups enhances antimicrobial activity against E. coli and S. aureus but reduces solubility due to increased hydrophobicity .
  • Aromatic vs. Aliphatic Substituents: The naphthyl group in 2,2-dimethyl-3-(naphthalen-2-yl)propanoic acid () confers higher lipophilicity (predicted LogP ~3.5) compared to the target compound’s isopropoxy group (LogP ~1.5).
  • Amino Acid Derivatives (): The amino group increases water solubility and enables applications in pharmaceuticals, contrasting with the target compound’s ether group, which may enhance metabolic stability.

Physicochemical and Bioactivity Comparison

Table 2: Property and Bioactivity Overview
Compound Name LogP (Predicted) Solubility (mg/mL) Bioactivity Highlights
This compound ~1.5 Moderate Potential intermediate for drug synthesis (speculative)
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid ~2.8 Low Antimicrobial (E. coli, S. aureus)
3-(2-Methoxyphenyl)propanoic acid ~2.0 Moderate Research chemical with no reported bioactivity
(2S)-2-Amino-...-propanoic acid ~0.5 High Pharmaceutical intermediate
3-Phenyl-2-azidopropanoic acid ~1.8 Moderate HDAC inhibition, antidiabetic applications

Functional Group Impact :

  • Ether Groups (Target Compound): The isopropoxy group balances lipophilicity and solubility, making it suitable for penetration through biological membranes.
  • Azido Groups (): Enable click chemistry for peptidomimetics, unlike the target compound’s ether group, which may prioritize stability over reactivity.
  • Chlorine/Hydroxyl Combinations (): Enhance antimicrobial potency but limit solubility, suggesting trade-offs in drug design.

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